tert-Butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a cyano group, a hydroxyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino nitrile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide, potassium cyanide in ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Biocatalysis: It can be employed in biocatalytic processes due to its unique reactivity patterns.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate
- tert-Butyl (2R,3R)-2-cyano-3-hydroxybutanoate
Uniqueness
tert-Butyl (2R,3R)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns and biological activities. The presence of both a cyano group and a hydroxyl group on the pyrrolidine ring allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-cyano-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
LKHZFNXKDVXDPA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C#N)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C#N)O |
Origin of Product |
United States |
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